1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE
Description
1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a difluorobenzenesulfonyl group and a methylphenyl group attached to a piperazine ring
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2S/c1-13-4-2-3-5-17(13)20-8-10-21(11-9-20)24(22,23)14-6-7-15(18)16(19)12-14/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCZIKSBMQDXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-(2-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Nucleophiles such as amines or thiols in polar solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorobenzenesulfonyl)-4-(2-methylphenyl)piperazine
- 1-(3,4-Difluorobenzenesulfonyl)-4-phenylpiperazine
- 1-(3,4-Difluorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
Uniqueness
1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE is unique due to the presence of both difluorobenzenesulfonyl and methylphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
